NoName

描述

NoName is a novel compound that has been the subject of extensive scientific research in recent years. This chemical compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and industry. In

科学研究应用

几何深度学习

- 应用: 几何深度学习探索非欧几里得数据结构,例如在社交网络、传感器网络和基因调控网络中发现的结构。这种方法对于分析各种科学领域常见的复杂和大规模几何数据至关重要。

- 参考文献: (Bronstein et al., 2016).

结构生物学和蛋白质研究

- 应用: 在结构生物学中,研究 NONO(非 POU 域八聚体结合蛋白)在核基因调控中的作用。NONO 研究中样品聚集等挑战已得到解决,这有助于理解其生物结构和功能。

- 参考文献: (Knott et al., 2016).

基因工程研究

- 应用: NONO 被研究其对基因工程技术的影响。非专利引文分析表明,公共部门研究对该领域的科技发展有重大影响。

- 参考文献: (Lo, 2009).

神经生物学和分子生物学

- 应用: NONO 已被确定为果蝇 nonAdiss 的哺乳动物同源物,在包括细胞增殖、凋亡和 DNA 损伤修复在内的各种生物过程中发挥作用。

- 参考文献: (Yang et al., 1993).

生物医学中的灵长类动物研究

- 应用: 非人类灵长类动物 (NHP) 因其与人类在生理和遗传上的相似性而被用于生物医学研究。这对于推进各种生物医学和生物学领域的知识至关重要。

- 参考文献: (Phillips et al., 2014); (Carlsson et al., 2004).

传统医学和疗法

- 应用: 研究了巴戟天(Noni)的治疗特性,包括抗菌、抗病毒和抗炎作用。这有助于了解传统疗法的药用价值。

- 参考文献: (Wang et al., 2002).

干细胞研究

- 应用: 使用 CRISPR/Cas9 编辑生成 NONO 纯合敲除人诱导多能干细胞系。这有助于研究与 NONO 突变相关的致病机制,影响我们对非肥厚型心肌病和神经元功能障碍的理解。

- 参考文献: (Yi et al., 2020).

药物研究中的非临床统计

- 应用: 非临床统计应用在药物研究中的应用涵盖广泛的科学研究,包括发现、药理学、药物安全和制造控制。

- 参考文献: (Altan & Kolassa, 2019).

癌症研究

- 应用: NONO/p54nrb 在癌症中的研究揭示了其在基因调控、DNA 修复以及参与细胞增殖和凋亡中的作用。这凸显了其作为癌症治疗的生物标志物和治疗靶点的潜力。

- 参考文献: (Feng et al., 2020).

野生动物生物学中的非侵入性遗传采样

- 应用: 非侵入性遗传采样技术用于野生动物生物学中,用于收集 DNA 而不干扰动物。这种方法对于识别物种、分析遗传多样性和了解野生动物种群动态至关重要。

- 参考文献: (Waits & Paetkau, 2005).

属性

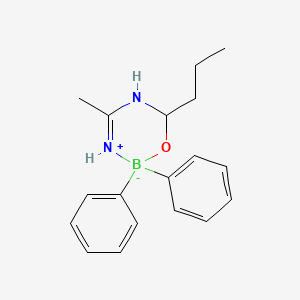

IUPAC Name |

4-methyl-2,2-diphenyl-6-propyl-1-oxa-5-aza-3-azonia-2-boranuidacyclohex-3-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BN2O/c1-3-10-18-20-15(2)21-19(22-18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14,18,20-21H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGDRUACRYMHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([NH+]=C(NC(O1)CCC)C)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2,2-diphenyl-6-propyl-5,6-dihydro-2H-1,3,5,2-oxadiazaborinin-3-ium-2-uide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the target of (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539)?

A1: [H]A-585539 selectively binds with high affinity to the α7 nicotinic acetylcholine receptor (nAChR) in both rat and human brain tissue. [, ]

Q2: What makes [H]A-585539 a valuable tool for research compared to other ligands for the α7 nAChR?

A2: [H]A-585539 demonstrates several advantageous properties: It acts as an agonist, exhibits rapid binding kinetics, has low nonspecific binding, possesses high specific activity, and shows high affinity across both rodent and human brain tissue. [, ] This combination is unique and makes it particularly useful for characterizing the α7 nAChR.

Q3: How does the binding affinity of [H]A-585539 compare to other known ligands?

A3: [H]A-585539 generally displays a 5 to 10-fold higher binding affinity for the α7 nAChR compared to [H]methyllycaconitine ([H]MLA), another commonly used radioligand. []

Q4: What is the significance of the N-terminal domain of the α7 nAChR in relation to [H]A-585539?

A4: Experiments using a chimeric α7/5-hydroxytryptamine type-3 receptor revealed that the N-terminal domain of the α7 nAChR alone is sufficient to replicate the pharmacological binding profile observed with [H]A-585539. []

Q5: What do autoradiography studies reveal about the binding distribution of [H]A-585539?

A5: Autoradiographic studies demonstrate a similar pattern of labeling in rat brain tissue for both [H]A-585539 and [I]-bungarotoxin, another ligand known to target α7 nAChRs. []

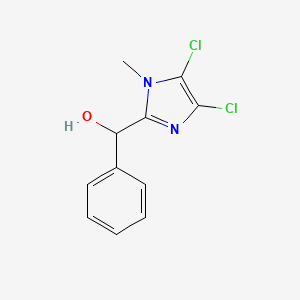

Q6: What is the proposed target of Noname 3?

A6: Noname 3 is suggested as a potential inhibitor of the PSEN-1 protein, a key player in Alzheimer's disease pathogenesis. [, ]

Q7: How was Noname 3 identified as a potential PSEN-1 inhibitor?

A7: Researchers utilized in silico methods, including molecular docking and screening based on physiochemical properties and adherence to Lipinski's rule of five. [, ]

Q8: What is the major component of Cassia mimosoides var. noname (M.) essential oil?

A8: n-Butylidene dihydrophthalide constitutes the most abundant component within the essential oil. []

Q9: How does the composition of the essential oil change during storage?

A9: The content of various volatile compounds within the essential oil undergoes changes during storage at 4°C and 25°C. For instance, compounds like camphene, limonene, α-cedrene, longifolene, β-caryophyllene, γ-elemene, and α-humullene showed increased concentrations in the initial storage phase. []

Q10: What are the storage conditions that impact the stability of the essential oil?

A10: Storage temperature significantly influences the composition of the essential oil. Storage at 25°C, for instance, leads to a noticeable rise in pentanal content, while the levels of cineol, terpinen-4-ol, nerol, dehydrocarveol, and thymol increase over time. Conversely, β-elemol, cedrol, and β-eudesmol concentrations decrease. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-bis[4'-(trifluoromethyl)-2-biphenylyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160254.png)

![2-[(4-bromophenyl)amino]-2-oxoethyl N-acetylalaninate](/img/structure/B5160259.png)

![N-[2-methoxy-5-(propionylamino)phenyl]benzamide](/img/structure/B5160261.png)

![9-[4-(2-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5160265.png)

![N-(sec-butyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5160282.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5160283.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5160301.png)

![1-(2-chlorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5160306.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5160323.png)